molecular formula C9H8O4 B2418613 3-(4-Hydroxyphenyl)-3-oxopropanoic acid CAS No. 62024-30-0

3-(4-Hydroxyphenyl)-3-oxopropanoic acid

Cat. No. B2418613
CAS RN: 62024-30-0
M. Wt: 180.159
InChI Key: HRXAQVGNCWFWTL-UHFFFAOYSA-N
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Description

Phenolic compounds like “3-(4-Hydroxyphenyl)-3-oxopropanoic acid” are organic compounds that contain a phenolic group - an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached . They are widely distributed in the plant kingdom and have diverse biological activities, including antioxidant properties .


Molecular Structure Analysis

The molecular structure of phenolic compounds typically includes an aromatic ring (phenyl group) with a hydroxyl group (-OH) attached. The exact structure of “3-(4-Hydroxyphenyl)-3-oxopropanoic acid” would depend on the positions and orientations of these groups .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

  • Synthetic Applications : This compound has been used in the synthesis of complex organic molecules. For instance, Ye, Zhang, and Fan (2012) described its use in the oxidative dearomatization combined with a cascade of reactions to prepare furoquinolinone and angelicin derivatives, demonstrating its utility in organic synthesis processes (Ye, Zhang, & Fan, 2012).

  • Antimicrobial Activity : Hassanin and Ibrahim (2012) explored its derivatives for antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

  • Material Science : Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid in the field of material science. Specifically, they explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its applicability in the development of new materials (Trejo-Machin et al., 2017).

  • Corrosion Inhibition : Abu-Rayyan et al. (2022) studied derivatives of this compound as corrosion inhibitors for copper in nitric acid solutions, suggesting its potential in industrial applications (Abu-Rayyan et al., 2022).

  • Liquid Crystalline Properties : Pillai, Sherrington, and Sneddon (1992) synthesized a liquid crystalline copolyester using a derivative of this compound, highlighting its potential in the field of liquid crystal technology (Pillai, Sherrington, & Sneddon, 1992).

  • Pharmaceuticals and Biotechnology : Wawrzyniak, Celewicz, and Barciszewski (2016) described its application in anti-aging skin care compositions, demonstrating its relevance in cosmetics and pharmaceuticals (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Mechanism of Action

The mechanism of action of phenolic compounds often involves their antioxidant properties. They can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage .

Safety and Hazards

Phenolic compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling these compounds .

Future Directions

The future research directions could involve studying the potential health benefits and applications of phenolic compounds, as well as developing efficient methods for their synthesis and extraction from natural sources .

properties

IUPAC Name

3-(4-hydroxyphenyl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,10H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXAQVGNCWFWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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